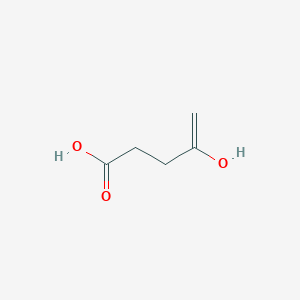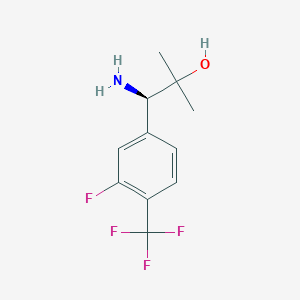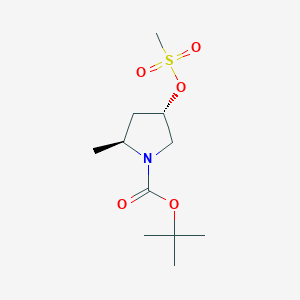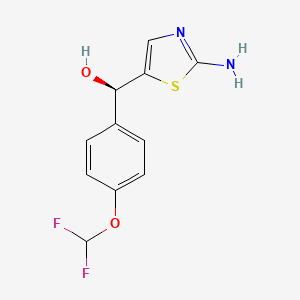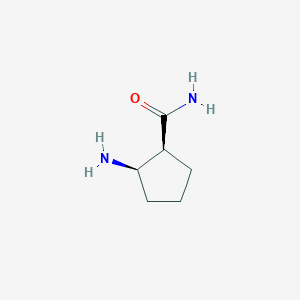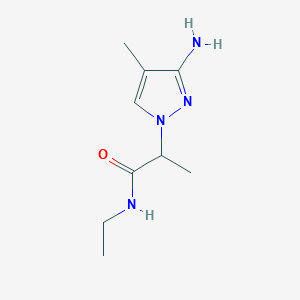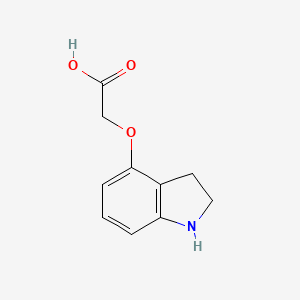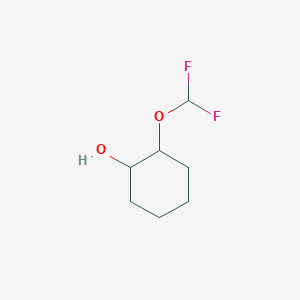
2-(Difluoromethoxy)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)cyclohexan-1-ol is an organic compound with the molecular formula C₇H₁₂F₂O₂ and a molecular weight of 166.17 g/mol It is characterized by the presence of a cyclohexane ring substituted with a difluoromethoxy group and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethoxy)cyclohexan-1-ol typically involves the reaction of cyclohexanol with difluoromethylating agents under specific conditions. One common method includes the use of difluoromethyl ether as a reagent, which reacts with cyclohexanol in the presence of a base to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
2-(Difluoromethoxy)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)cyclohexan-1-ol has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism by which 2-(Difluoromethoxy)cyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, leading to modifications in biological activity. Pathways involved may include metabolic processes and signal transduction mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Difluoromethoxy)cyclohexan-1-ol include other difluoromethoxylated cyclohexanols and fluorinated alcohols. Compared to these compounds, this compound is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties .
Similar Compounds
- 2-(Difluoromethoxy)cyclohexanol
- 2-(Trifluoromethoxy)cyclohexan-1-ol
- 2-(Fluoromethoxy)cyclohexan-1-ol
Eigenschaften
Molekularformel |
C7H12F2O2 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
2-(difluoromethoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C7H12F2O2/c8-7(9)11-6-4-2-1-3-5(6)10/h5-7,10H,1-4H2 |
InChI-Schlüssel |
HPNSXFVBJXSFKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



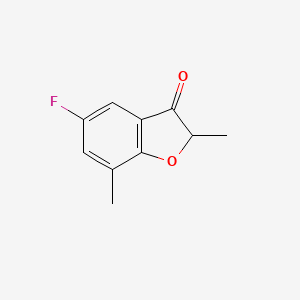
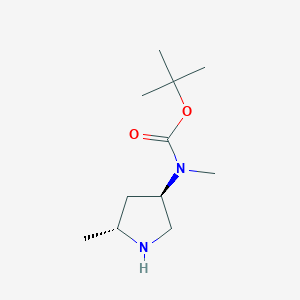
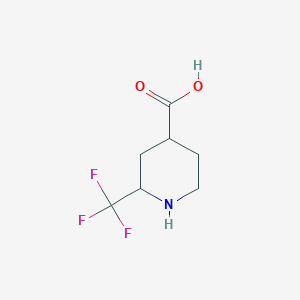
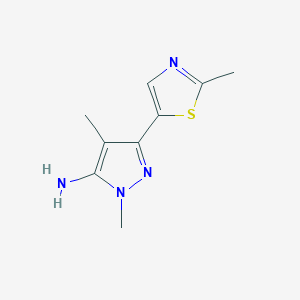
![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13341638.png)
